

# Comparing in vivo efficacy of Birabresib to (R)-Birabresib

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## Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B8092951

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## In Vivo Efficacy of Birabresib: A Comparative Analysis

A direct comparative study of the in vivo efficacy of racemic Birabresib (also known as OTX015 or MK-8628) versus its individual enantiomers, **(R)-Birabresib** or (S)-Birabresib, has not been identified in the reviewed scientific literature. However, it has been established that the (-)-enantiomer, corresponding to the (S)-configuration, is the biologically active form.

This guide provides a comprehensive overview of the available in vivo efficacy data for the racemic mixture of Birabresib in various preclinical cancer models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Birabresib's performance.

## Quantitative Data Summary

The following table summarizes the in vivo anti-tumor activity of racemic Birabresib in several xenograft models.

Tumor Model	Cell Line	Mouse Strain	Dosing Regimen	Outcome
NUT Midline Carcinoma	Ty82	Nude	100 mg/kg, q.d., p.o.	79% tumor growth inhibition
NUT Midline Carcinoma	Ty82	Nude	10 mg/kg, b.i.d., p.o.	61% tumor growth inhibition
Malignant Pleural Mesothelioma	MPM473	N/A	N/A	Significant delay in cell growth
Glioblastoma	U87MG	N/A	N/A	Significantly increased survival
Diffuse Large B-cell Lymphoma	SUDHL2	N/A	50 mg/kg/day, p.o.	Strong antitumor activity in combination with other agents

## Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

### NUT Midline Carcinoma Xenograft Study

- Animal Model: Nude mice.
- Cell Line: Ty82 human BRD-NUT midline carcinoma cells.
- Tumor Implantation: Established Ty82 xenografts.
- Treatment Groups: Mice were randomized into vehicle control and treatment groups.
- Drug Administration: Birabresib was administered orally (p.o.) once daily (q.d.) at 100 mg/kg or twice daily (b.i.d.) at 10 mg/kg.
- Endpoint: Tumor growth inhibition was assessed at the end of the study.

## Malignant Pleural Mesothelioma Xenograft Study

- Animal Model: Patient-derived xenograft (PDX) models (MPM473, MPM487, and MPM484).
- Treatment: Birabresib was compared with standard-of-care chemotherapies, cisplatin, gemcitabine, and pemetrexed.
- Endpoint: The primary outcome was the delay in tumor growth. In the MPM473 xenograft model, Birabresib was the most effective treatment. In the other two models, its activity was comparable to the most effective standard chemotherapy.

## Glioblastoma Xenograft Study

- Animal Model: Mice bearing orthotopic or heterotopic U87MG glioblastoma xenografts.
- Drug Administration: Single agent oral Birabresib was administered.
- Endpoint: The primary endpoint was survival, which was significantly increased in the treatment group compared to the control.

## Diffuse Large B-cell Lymphoma Xenograft Study

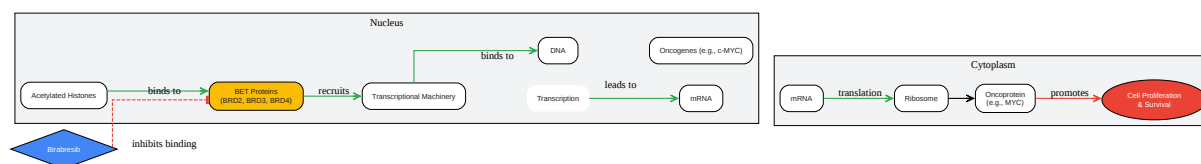
- Animal Model: Mice with SU-DHL-2 xenografts.
- Drug Administration: Birabresib was administered orally at 50 mg/kg/day, both as a single agent and in combination with other targeted agents.
- Endpoint: Anti-tumor activity was evaluated. The combinations showed almost complete tumor eradication.

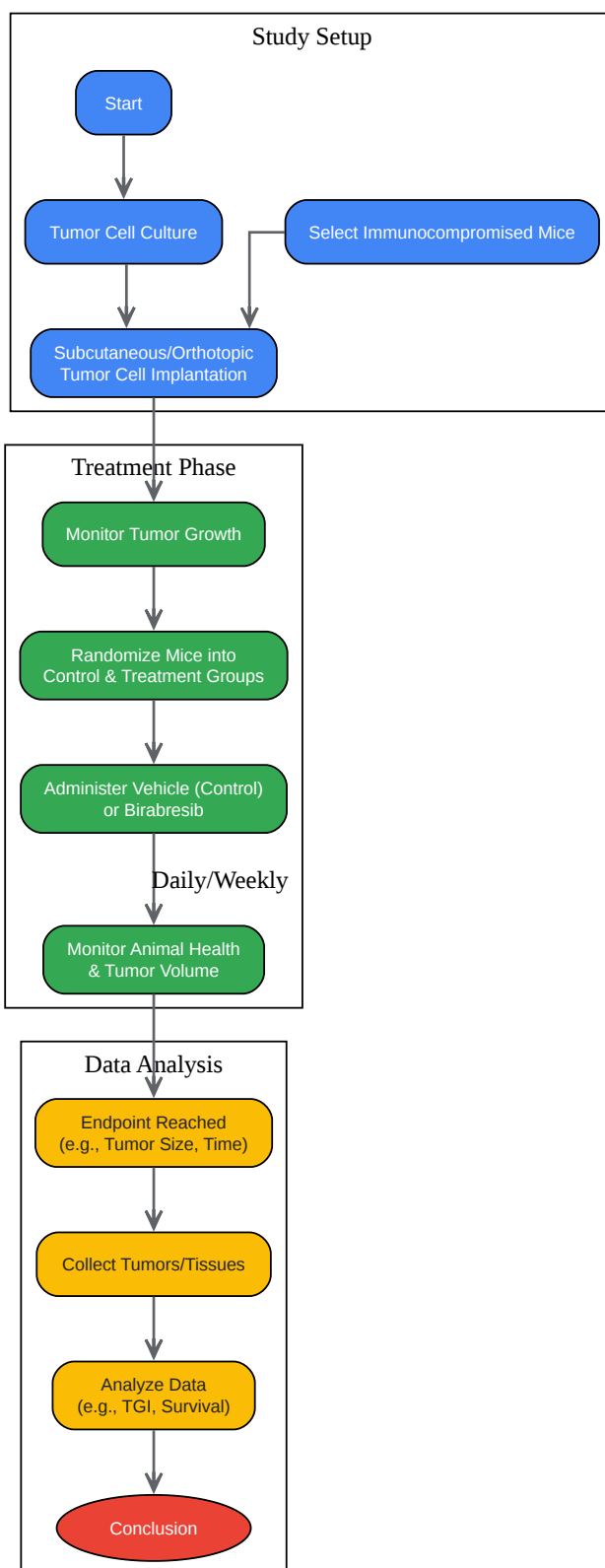
## Visualizations

### BET Inhibitor Signaling Pathway

Birabresib is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC. Birabresib competitively binds to the acetyl-lysine binding

pockets of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes involved in cell proliferation and survival.





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